molecular formula C41H48N8O10S2 B13847590 Piperacillin Impurity 4

Piperacillin Impurity 4

Cat. No.: B13847590
M. Wt: 877.0 g/mol
InChI Key: PGLXNKBIZSMJNU-YDKVVQEJSA-N
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Description

Piperacillin Impurity 4 is a chemical compound that is often encountered as a byproduct in the synthesis of piperacillin, a broad-spectrum beta-lactam antibiotic. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final antibiotic product. Understanding and controlling the levels of this compound is crucial for ensuring the quality of piperacillin used in medical treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperacillin Impurity 4 typically involves the reaction of piperacillin with various reagents under specific conditions. One common method includes the acetylation of a precursor compound, which leads to the formation of the impurity. The reaction conditions often involve the use of acetylating agents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound is managed through stringent quality control processes. The synthesis is carried out in large reactors where the reaction conditions are meticulously monitored. Post-reaction, the impurity is isolated and quantified using advanced chromatographic techniques to ensure it remains within acceptable limits .

Chemical Reactions Analysis

Types of Reactions: Piperacillin Impurity 4 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more oxidized products.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group in the molecule with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Piperacillin Impurity 4 has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of piperacillin.

    Biology: Researchers study its effects on bacterial growth and resistance mechanisms.

    Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of piperacillin.

    Industry: It is crucial for quality control in the pharmaceutical manufacturing process.

Mechanism of Action

The mechanism of action of Piperacillin Impurity 4 is closely related to its parent compound, piperacillin. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stages of bacterial cell wall synthesis. This leads to the lysis and death of the bacterial cell. The impurity itself may not have significant antibacterial activity but can influence the overall efficacy of piperacillin .

Comparison with Similar Compounds

  • Piperacillin Impurity I
  • Piperacillin Impurity N
  • Piperacillin EP Impurity B
  • Piperacillin EP Impurity C

Comparison: Piperacillin Impurity 4 is unique due to its specific chemical structure and the conditions under which it is formed. Unlike other impurities, it may have distinct effects on the stability and efficacy of piperacillin. For instance, Piperacillin Impurity I and N have different molecular weights and chemical properties, which can lead to variations in their impact on the antibiotic’s performance .

Properties

Molecular Formula

C41H48N8O10S2

Molecular Weight

877.0 g/mol

IUPAC Name

ethyl (2S,5R,6R)-6-[[(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C41H48N8O10S2/c1-7-46-19-20-47(35(56)34(46)55)39(58)45-24(22-17-13-10-14-18-22)30(51)44-25-32(53)48-27(40(3,4)60-36(25)48)31(52)42-23(21-15-11-9-12-16-21)29(50)43-26-33(54)49-28(38(57)59-8-2)41(5,6)61-37(26)49/h9-18,23-28,36-37H,7-8,19-20H2,1-6H3,(H,42,52)(H,43,50)(H,44,51)(H,45,58)/t23-,24-,25-,26-,27+,28+,36-,37-/m1/s1

InChI Key

PGLXNKBIZSMJNU-YDKVVQEJSA-N

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N[C@H](C5=CC=CC=C5)C(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)OCC

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)OCC

Origin of Product

United States

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